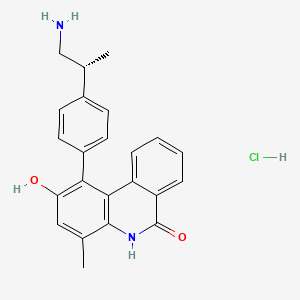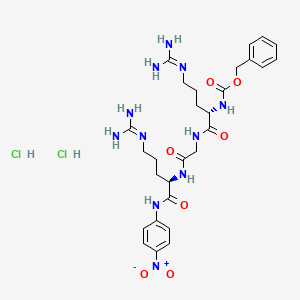
FXa substrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FXa substrate is a synthetic compound used to measure the activity of Factor Xa, a key enzyme in the coagulation cascade. Factor Xa plays a crucial role in converting prothrombin to thrombin, which is essential for blood clot formation. The this compound is designed to mimic the natural substrates of Factor Xa, allowing researchers to study the enzyme’s activity in various conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of FXa substrate typically involves the synthesis of a peptide sequence that mimics the natural substrate of Factor Xa. This peptide is then coupled with a chromophore or fluorophore to allow for easy detection. The synthesis process involves standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), followed by purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale peptide synthesis using automated synthesizers. The synthesized peptides are then purified and coupled with the appropriate chromophore or fluorophore. The final product is subjected to rigorous quality control measures to ensure its purity and activity.
Análisis De Reacciones Químicas
Types of Reactions: FXa substrate undergoes hydrolysis when acted upon by Factor Xa. The enzyme cleaves the peptide bond within the substrate, releasing the chromophore or fluorophore, which can then be quantified.
Common Reagents and Conditions: The hydrolysis reaction typically occurs in a buffered solution at physiological pH (around 7.4). Common reagents include the FXa enzyme, the this compound, and a buffer solution. The reaction is often carried out at 37°C to mimic physiological conditions.
Major Products: The major product of the hydrolysis reaction is the cleaved peptide fragment and the released chromophore or fluorophore. The intensity of the chromophore or fluorophore signal is directly proportional to the activity of Factor Xa.
Aplicaciones Científicas De Investigación
FXa substrate is widely used in scientific research to study the activity of Factor Xa and to screen for potential inhibitors of the enzyme. Some key applications include:
Chemistry: Used in assays to measure the activity of Factor Xa and to study the kinetics of enzyme-substrate interactions.
Biology: Helps in understanding the role of Factor Xa in the coagulation cascade and its interactions with other proteins.
Medicine: Used in the development of anticoagulant drugs by screening for potential inhibitors of Factor Xa.
Industry: Employed in quality control assays to ensure the efficacy of anticoagulant drugs.
Mecanismo De Acción
The FXa substrate works by mimicking the natural substrate of Factor Xa. When Factor Xa interacts with the substrate, it cleaves the peptide bond, releasing the chromophore or fluorophore. This release can be measured using spectrophotometric or fluorometric methods, providing a quantitative measure of Factor Xa activity. The molecular target of this compound is the active site of Factor Xa, where the cleavage of the peptide bond occurs.
Comparación Con Compuestos Similares
- Thrombin substrate
- Plasmin substrate
- Trypsin substrate
These substrates share a similar mechanism of action but are designed for different target enzymes, highlighting the specificity and utility of FXa substrate in studying Factor Xa activity.
Propiedades
Fórmula molecular |
C28H41Cl2N11O7 |
|---|---|
Peso molecular |
714.6 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[2-[[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C28H39N11O7.2ClH/c29-26(30)33-14-4-8-21(38-28(43)46-17-18-6-2-1-3-7-18)24(41)35-16-23(40)37-22(9-5-15-34-27(31)32)25(42)36-19-10-12-20(13-11-19)39(44)45;;/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,35,41)(H,36,42)(H,37,40)(H,38,43)(H4,29,30,33)(H4,31,32,34);2*1H/t21-,22+;;/m0../s1 |
Clave InChI |
SSYLORYZHRLKBF-VSIGASKDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)
![3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11933605.png)
![(E)-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B11933613.png)
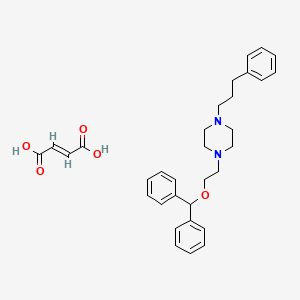
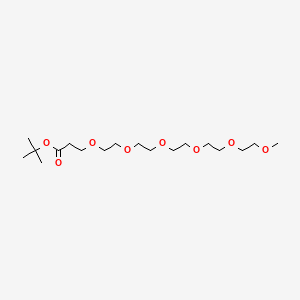
![1-(3,5-Dimethyl-4-(2-((2-((1r,4r)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea](/img/structure/B11933626.png)

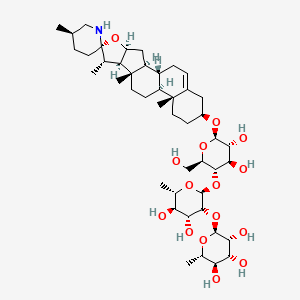



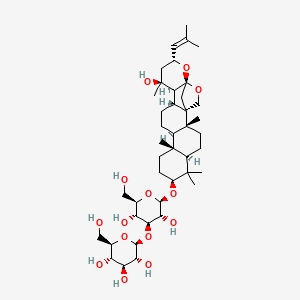
![calcium;(4R,6S,8S,10E,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B11933659.png)
